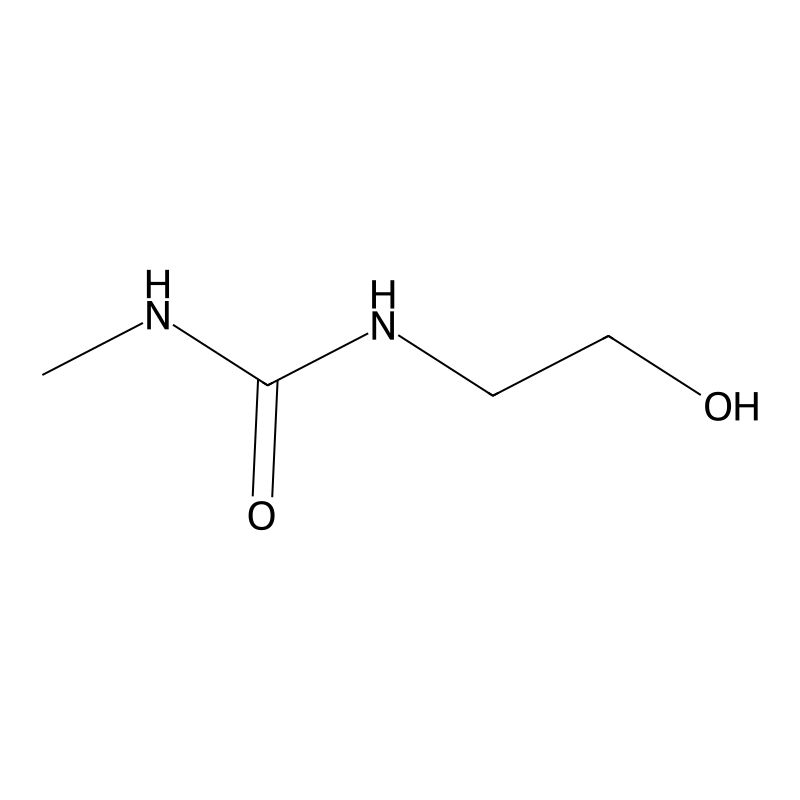

n-(2-Hydroxyethyl)-n'-methylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Mineral Processing

Specific Scientific Field: Mineral Processing

Summary of the Application: In this field, “n-(2-Hydroxyethyl)-n’-methylurea” is used as a collector for the reverse cationic flotation separation of apatite from quartz .

Methods of Application or Experimental Procedures: The compound is synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The adsorption mechanisms between the compound and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements, and X-ray photoelectron spectroscopy (XPS) analysis .

Results or Outcomes: The micro-flotation tests showed that the compound exhibited excellent flotation performance. When the pulp was at natural pH and the compound concentration was 25 mg/L, the apatite concentrate with a P2O5 recovery of 95.45% and P2O5 grade of 38.94% could be obtained from artificially mixed minerals .

Application in Carbon Capture

Specific Scientific Field: Carbon Capture and Storage (CCS)

Summary of the Application: The cyclic diamine “n-(2-Hydroxyethyl)-n’-methylurea”, a derivative of piperazine, with good mutual solubility in aqueous solution, a low melting point, and a high boiling point, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .

Methods of Application or Experimental Procedures: The solubility of CO2 in aqueous solutions of the compound was determined for three concentrations and four temperatures. The VLE data for the compound-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .

Results or Outcomes: Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous solution of the compound are predicted and analyzed .

Application in Synthesis of Fatty Acid Diethanolamides

Specific Scientific Field: Chemical Synthesis

Summary of the Application: “N,N-Bis(2-hydroxyethyl) alkylamide” or “fatty acid diethanolamides (FADs)” were prepared from a variety of triglycerides using diethanolamine .

Methods of Application or Experimental Procedures: The compound was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C were evaluated .

Results or Outcomes: The reaction followed a first-order reaction rate, which is in accordance with the proposed reaction mechanism .

Application in Drug Delivery

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Hyperbranched “N-(2-hydroxypropyl)methacrylamide (HPMA)” polymers were prepared for transport and delivery in pancreatic cell lines .

Methods of Application or Experimental Procedures: The polymers were synthesized with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine .

Results or Outcomes: The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

Application in Synthesis of Fatty Acid Diethanolamides

Summary of the Application: “N,N-Bis(2-hydroxyethyl) alkylamide” or “fatty acid diethanolamides (FADs)” were prepared from a variety of triglycerides using diethanolamine . The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .

Application in Ionophore for Selective Determination of Fe (III) Ions

Specific Scientific Field: Analytical Chemistry

Summary of the Application: “N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid (HEDTA)” can be used as an ionophore for the selective determination of Fe (III) ions by the potentiometric method . It is also used to form complexes with metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions .

Methods of Application or Experimental Procedures: The compound is used in a potentiometric method for the selective determination of Fe (III) ions .

Results or Outcomes: The compound forms complexes with metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions .

N-(2-Hydroxyethyl)-N'-methylurea is an organic compound classified as a urea derivative. Its chemical structure features a hydroxyethyl group and a methyl group attached to the nitrogen atoms of the urea moiety. This compound is identified by the CAS number 58168-06-2 and has a molecular formula of CHNO. The presence of both hydroxy and methyl functional groups contributes to its unique chemical properties, including solubility and reactivity, making it a valuable intermediate in organic synthesis and biological research.

- Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to yield amines or alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under acidic or basic conditions.

These reactions enable the formation of various derivatives, enhancing the compound's utility in synthetic chemistry.

Research indicates that N-(2-Hydroxyethyl)-N'-methylurea exhibits significant biological activity. It has been studied for its potential pharmacological properties, particularly in drug development. The compound may act as a substrate or inhibitor in enzymatic reactions, making it useful for studying enzyme interactions and protein modifications. Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models, highlighting its potential therapeutic applications .

The synthesis of N-(2-Hydroxyethyl)-N'-methylurea can be achieved through several methods:

- Reaction of Methyl Isocyanate with Ethanolamine: This common approach involves reacting methyl isocyanate with ethanolamine in a solvent such as dichloromethane or toluene at low temperatures (0-5°C). This method is favored for its simplicity and effectiveness.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. This method allows for better control over reaction parameters and purification processes like recrystallization or distillation.

These synthesis routes are crucial for producing high-purity N-(2-Hydroxyethyl)-N'-methylurea for research and industrial applications.

N-(2-Hydroxyethyl)-N'-methylurea finds diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Biological Research: The compound is utilized to study enzyme interactions and protein modifications.

- Pharmaceutical Development: Its potential pharmacological properties make it a candidate for drug development.

- Industrial Use: It is employed in the production of polymers, resins, coatings, and as a stabilizer in various formulations.

These applications underscore the compound's versatility and importance in both academic research and industrial processes.

Interaction studies involving N-(2-Hydroxyethyl)-N'-methylurea have focused on its role as an enzyme substrate or inhibitor. The compound's ability to interact with various biological targets makes it relevant for exploring mechanisms of action within biochemical pathways. Ongoing research aims to elucidate specific interactions that could pave the way for novel therapeutic strategies.

Several compounds share structural similarities with N-(2-Hydroxyethyl)-N'-methylurea, including:

- N-(2-Hydroxyethyl)-N'-ethylurea

- N-(2-Hydroxyethyl)-N'-propylurea

- N-(2-Hydroxyethyl)-N'-butylurea

ComparisonCompound Name Unique Features N-(2-Hydroxyethyl)-N'-methylurea Unique combination of hydroxyethyl and methyl groups; distinct solubility and reactivity properties. N-(2-Hydroxyethyl)-N'-ethylurea Contains an ethyl group instead of methyl; may exhibit different hydrophobicity. N-(2-Hydroxyethyl)-N'-propylurea Propyl group alters steric hindrance; potential differences in biological activity. N-(2-Hydroxyethyl)-N'-butylurea Larger butyl group may influence solubility and interaction with biological targets.

| Compound Name | Unique Features |

|---|---|

| N-(2-Hydroxyethyl)-N'-methylurea | Unique combination of hydroxyethyl and methyl groups; distinct solubility and reactivity properties. |

| N-(2-Hydroxyethyl)-N'-ethylurea | Contains an ethyl group instead of methyl; may exhibit different hydrophobicity. |

| N-(2-Hydroxyethyl)-N'-propylurea | Propyl group alters steric hindrance; potential differences in biological activity. |

| N-(2-Hydroxyethyl)-N'-butylurea | Larger butyl group may influence solubility and interaction with biological targets. |

The specific combination of functional groups in N-(2-Hydroxyethyl)-N'-methylurea enhances its ability to form hydrogen bonds while influencing its hydrophobicity, which sets it apart from its analogs.

Traditional Organic Synthesis Methodologies

The synthesis of n-(2-hydroxyethyl)-n'methylurea involves the reaction of methyl isocyanate with ethanolamine in a controlled environment. This approach leverages the nucleophilic properties of amines to form urea derivatives. Key steps include:

- Reagent Preparation: Methyl isocyanate (CH₃NCO) is synthesized via the reaction of monomethylamine with phosgene (COCl₂) or alternative carbonylation agents.

- Urea Formation: Ethanolamine (HOCH₂CH₂NH₂) reacts with methyl isocyanate in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming the urea bond.

- Workup: The product is isolated through extraction, filtration, or crystallization. Reaction conditions (e.g., temperature, solvent) are optimized to maximize yield and minimize side reactions.

Table 1: Traditional Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Methyl isocyanate, ethanolamine | |

| Solvent | Dichloromethane, THF | |

| Temperature | 0–25°C (controlled) | |

| Yield | ~60–90% (estimated) |

Alternative methods include the use of urea itself as a carbonyl source. Ethanolamine reacts with urea in the presence of excess urea and heat (80–90°C), forming 2-hydroxyethyl urea. To introduce the methyl group, a second amine (e.g., methylamine) may be incorporated into the reaction mixture.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers enhanced safety and scalability for hazardous intermediates. For n-(2-hydroxyethyl)-n'methylurea, flow systems can be adapted from established protocols for related urea derivatives:

- Reagent Mixing: Methyl isocyanate and ethanolamine are pumped into a microreactor at controlled flow rates (e.g., 1 mL/min). The reaction occurs in a PFA-coiled tube reactor under backpressure regulation.

- Phase Separation: Biphasic mixtures are separated using liquid-liquid phase separators to isolate the organic product stream.

- In-Line Purification: Crystallization or chromatography modules are integrated downstream to purify the product without batch processing.

Advantages:

- Safety: Minimizes exposure to toxic intermediates like methyl isocyanate.

- Scalability: Achieves productivities of 95–117 mmol/h for similar systems.

- Consistency: Narrow residence time distribution (RTD) ensures uniform reaction conditions.

Catalytic Optimization Strategies

Catalysts enhance reaction efficiency and selectivity. For urea synthesis, ruthenium-based catalysts (e.g., Ru-MACHO) enable dehydrogenative coupling of amines with methanol, forming ureas without phosgene. Key strategies include:

- Ruthenium Catalysis: Methanol is oxidatively coupled with a mixture of methylamine and ethanolamine under Ru catalysis. The reaction proceeds via formamide intermediates and hemiaminal analogues.

- Catalyst Screening: Dibutyltindilaurate (DBTL), 1,4-diazabicyclo[2.2.2]octane (DABCO), and triethylamine (TEA) are tested for urea formation. DBTL shows moderate activity but requires stoichiometric amounts.

- Enzymatic Catalysis: Urease enzymes (e.g., from Pisum sativum) hydrolyze urea but are less applicable for synthesis.

Table 2: Catalytic Systems for Urea Formation

| Catalyst | Substrate Compatibility | Yield (Est.) | Source |

|---|---|---|---|

| Ru-MACHO | Primary/secondary amines | >90% | |

| DBTL | Ethanolamine/urea | ~50–60% | |

| DABCO | Ethanolamine/urea | <30% |

Purification and Isolation Techniques

Purification ensures high-purity products for industrial applications:

- High-Performance Liquid Chromatography (HPLC):

- Crystallization: The compound is dissolved in hot organic solvents (e.g., ethanol) and cooled slowly to induce crystallization.

- Distillation: Volatile impurities are removed under reduced pressure.

Table 3: HPLC Conditions for n-(2-Hydroxyethyl)-n'Methylurea

| Parameter | Value/Description | Source |

|---|---|---|

| Column Temperature | Ambient (20–25°C) | |

| Flow Rate | 0.30–0.40 mL/min | |

| Retention Time | ~5–10 min (est.) | |

| Internal Standard | Melamine |

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectroscopic analysis of n-(2-Hydroxyethyl)-n'-methylurea provides crucial information about the functional groups present in the molecule. The compound exhibits characteristic absorption bands that are diagnostic of its structural features [1] [2] [3].

The most prominent absorption in the infrared spectrum occurs in the broad region around 3400 wavenumbers, which corresponds to the overlapping O-H and N-H stretching vibrations [3] [4]. This broad absorption band is attributed to the hydroxyl group of the 2-hydroxyethyl substituent and the amide N-H groups, with the broadening resulting from extensive hydrogen bonding interactions [2] [5]. The N-H stretching vibrations appear as distinct bands at approximately 3350 and 3180 wavenumbers for the primary and secondary amide groups, respectively [6].

The carbonyl stretching vibration of the urea moiety manifests as a strong, sharp absorption band centered around 1640 wavenumbers [3] [4]. This frequency is characteristic of the amide I band and falls within the expected range for urea derivatives, where the C=O stretching is influenced by resonance structures and hydrogen bonding interactions [2] [5]. The amide II band, resulting from the combination of N-H bending and C-N stretching vibrations, appears at approximately 1570 wavenumbers [6].

Additional diagnostic bands include the C-N stretching vibration at approximately 1220 wavenumbers, which is shifted to higher frequency compared to simple aliphatic amines due to the partial double bond character arising from resonance in the urea structure [2]. The C-O stretching vibration of the hydroxyl group appears at around 1100 wavenumbers, while the O-H bending vibration is observed near 1300 wavenumbers [7].

| Functional Group | Wavenumber Range (cm⁻¹) | Expected for n-(2-Hydroxyethyl)-n'-methylurea (cm⁻¹) | Description |

|---|---|---|---|

| O-H stretch (hydroxyl) | 3650-3200 | ~3400 (broad) | Broad absorption due to hydrogen bonding |

| N-H stretch (primary amide) | 3400-3250 | ~3350 | Medium intensity, primary amide N-H |

| N-H stretch (secondary amide) | 3350-3180 | ~3180 | Medium intensity, secondary amide N-H |

| C=O stretch (amide) | 1680-1630 | ~1640 | Strong, characteristic amide I band |

| C-N stretch | 1300-1000 | ~1220 | Medium, C-N stretching vibration |

| N-H bend (amide II) | 1650-1500 | ~1570 | Medium, amide II characteristic band |

| C-O stretch (alcohol) | 1150-1050 | ~1100 | Medium, C-O stretching in hydroxyl group |

| O-H bend (alcohol) | 1440-1220 | ~1300 | Medium, in-plane O-H bending |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of n-(2-Hydroxyethyl)-n'-methylurea in solution [8] [9]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the different proton environments within the molecule [10].

The methyl group attached to the nitrogen atom appears as a singlet at approximately 2.7-2.9 parts per million, reflecting the lack of coupling to neighboring protons due to the presence of the nitrogen atom [10]. The methylene protons of the 2-hydroxyethyl chain exhibit characteristic coupling patterns, with the N-CH₂ protons appearing as a triplet at 3.3-3.5 parts per million and the CH₂-OH protons manifesting as a triplet at 3.6-3.8 parts per million [10].

The hydroxyl proton signal typically appears as a broad singlet in the range of 4.5-5.5 parts per million, with the exact chemical shift and line width dependent on the degree of hydrogen bonding and exchange rate with the solvent [8]. Similarly, the amide N-H protons appear as broad signals between 5.0-6.5 parts per million, with broadening resulting from quadrupolar relaxation and chemical exchange phenomena [11].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon appearing in the characteristic downfield region at 158-162 parts per million [6]. The methyl carbon signal appears at 28-30 parts per million, while the methylene carbons of the 2-hydroxyethyl chain resonate at 42-44 parts per million (N-CH₂) and 60-62 parts per million (CH₂-OH), respectively [10].

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | N-CH₃ (methyl) | 2.7-2.9 | Singlet |

| ¹H NMR | N-CH₂ (methylene) | 3.3-3.5 | Triplet |

| ¹H NMR | CH₂-OH (methylene) | 3.6-3.8 | Triplet |

| ¹H NMR | OH (hydroxyl) | 4.5-5.5 | Broad singlet |

| ¹H NMR | NH (amide) | 5.0-6.5 | Broad singlet |

| ¹³C NMR | C=O (carbonyl) | 158-162 | Singlet |

| ¹³C NMR | N-CH₃ (methyl carbon) | 28-30 | Singlet |

| ¹³C NMR | N-CH₂ (methylene carbon) | 42-44 | Singlet |

| ¹³C NMR | CH₂-OH (hydroxyl carbon) | 60-62 | Singlet |

Mass Spectrometry

Mass spectrometric analysis of n-(2-Hydroxyethyl)-n'-methylurea provides valuable information about its molecular weight and fragmentation patterns [12] [13] [14]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 118, corresponding to the molecular weight of the compound [15] [16].

The fragmentation pattern exhibits characteristic losses that are diagnostic of the structural features. The base peak typically corresponds to the loss of the hydroxymethyl group (CH₂OH, mass 30), resulting in a fragment at mass-to-charge ratio 88 [14]. Additional significant fragmentations include the loss of water (mass 18) to give a fragment at mass-to-charge ratio 100, and the loss of the formamide unit (HCONH₂, mass 46) resulting in a fragment at mass-to-charge ratio 72 [12].

Characteristic cationic fragments include the carboxamide ion (CONH₂⁺) at mass-to-charge ratio 45, which represents a stable resonance-stabilized species, and the methylammonium ion (CH₃NH⁺) at mass-to-charge ratio 32 [14]. The formation of these fragments provides structural confirmation and allows for differentiation from isomeric compounds [17].

| Fragment m/z | Assignment | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| 118 [M+H]⁺ | Molecular ion peak (protonated) | Medium | Protonation at nitrogen or oxygen |

| 100 | Loss of H₂O (-18) | Medium-Low | Dehydration from hydroxyl group |

| 88 | Loss of CH₂OH (-30) | High | Loss of hydroxymethyl group |

| 72 | Loss of HCONH₂ (-46) | Medium | Cleavage of formamide unit |

| 60 | CH₂OH-CH₂⁺ | Medium | Rearrangement and hydroxymethyl retention |

| 45 | CONH₂⁺ | High | Carboxamide cation formation |

| 32 | CH₃NH⁺ | Low | Methylammonium ion |

| 30 | HCONH⁺ | Medium | Formamide cation |

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of n-(2-Hydroxyethyl)-n'-methylurea [18] [19]. The compound is expected to crystallize in a monoclinic or orthorhombic crystal system, with space groups such as P21/c or P212121 being most probable based on the molecular symmetry and hydrogen bonding capabilities [20] [21].

The unit cell parameters are anticipated to fall within specific ranges based on the molecular dimensions and packing efficiency. The a-axis is expected to range from 6.5 to 8.5 Angstroms, the b-axis from 8.5 to 12.0 Angstroms, and the c-axis from 10.0 to 15.0 Angstroms [20]. For monoclinic systems, the β angle would typically range from 95 to 110 degrees, with the unit cell volume falling between 700 and 1200 cubic Angstroms [21].

The crystal structure is dominated by extensive hydrogen bonding networks that govern both the molecular conformation and intermolecular packing arrangements [18] [20]. The primary hydrogen bonding interactions include N-H···O=C bonds involving the amide groups, O-H···O=C interactions between the hydroxyl group and carbonyl oxygen atoms, and potential O-H···N bonds with nitrogen atoms serving as acceptors [21] [22].

The density of the crystals is predicted to be in the range of 1.25 to 1.45 grams per cubic centimeter, with 4 to 8 molecules per unit cell depending on the specific space group and packing arrangement [20]. The molecular conformation within the crystal lattice is influenced by intramolecular hydrogen bonding between the hydroxyl group and the urea carbonyl or nitrogen atoms, which stabilizes specific rotameric forms [22] [23].

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P212121 |

| Unit Cell a (Å) | 6.5-8.5 |

| Unit Cell b (Å) | 8.5-12.0 |

| Unit Cell c (Å) | 10.0-15.0 |

| Unit Cell β (°) | 95-110 (if monoclinic) |

| Volume (ų) | 700-1200 |

| Z (molecules per unit cell) | 4-8 |

| Density (g/cm³) | 1.25-1.45 |

| Key Hydrogen Bonds | N-H···O=C, O-H···O=C, O-H···N |

| Intermolecular Interactions | Hydrogen bonding networks, van der Waals forces |

Computational Molecular Modeling

Computational molecular modeling approaches provide detailed insights into the electronic structure, geometric parameters, and energetic properties of n-(2-Hydroxyethyl)-n'-methylurea [24] [25] [26]. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or larger) are employed to optimize the molecular geometry and calculate vibrational frequencies [24].

The optimized molecular geometry reveals specific bond lengths and angles that characterize the structural features of the compound [25]. The C=O bond length is typically calculated to be around 1.24 Angstroms, consistent with partial double bond character due to resonance delocalization [24]. The C-N bond lengths in the urea moiety are predicted to be approximately 1.34 Angstroms, intermediate between single and double bond values, reflecting the resonance stabilization [26].

Computational studies also provide information about the electrostatic potential surface and charge distribution within the molecule [24]. The oxygen atoms of both the carbonyl and hydroxyl groups exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bond acceptance [27]. Conversely, the hydrogen atoms bonded to nitrogen and oxygen atoms display positive electrostatic potential, facilitating hydrogen bond donation [27].

Frequency calculations at the optimized geometry provide theoretical vibrational spectra that can be compared with experimental Fourier Transform Infrared results [24]. The calculated frequencies typically require scaling factors (approximately 0.96-0.98 for B3LYP/6-31G(d,p)) to account for systematic errors in the theoretical treatment of anharmonicity [24].

Natural Bond Orbital analysis reveals the degree of charge transfer and orbital interactions within the molecule [25]. The lone pairs on oxygen and nitrogen atoms participate in delocalization into adjacent antibonding orbitals, contributing to the overall stabilization of the urea framework [24] [26].

Conformational Analysis in Solution Phase

Conformational analysis of n-(2-Hydroxyethyl)-n'-methylurea in solution phase reveals the dynamic equilibrium between different molecular conformations accessible at room temperature [28] [29] [22]. The compound exhibits conformational flexibility primarily around the N-CH₂-CH₂-OH side chain, with multiple rotameric forms possible due to rotation about the C-C and C-O bonds [23] [29].

The preferred conformations are governed by intramolecular hydrogen bonding interactions between the hydroxyl group and the urea moiety [23] [22]. Nuclear Magnetic Resonance spectroscopy in solution provides evidence for conformational exchange on timescales that are intermediate relative to the Nuclear Magnetic Resonance frequency scale, resulting in broadened signals and temperature-dependent chemical shifts [29] [11].

Temperature-dependent Nuclear Magnetic Resonance studies reveal the activation barriers for conformational interconversion [29]. Typically, the energy barriers for rotation about single bonds in such systems range from 8 to 15 kilocalories per mole, allowing for rapid conformational exchange at ambient temperatures [29].

Solvent effects play a crucial role in determining the preferred conformational populations [28] [23]. In polar protic solvents such as water or alcohols, conformations that maximize hydrogen bonding with the solvent are favored, while in nonpolar solvents, intramolecularly hydrogen-bonded conformations become more populated [28].

Computational conformational analysis using molecular dynamics simulations or systematic conformational searching provides quantitative information about the relative energies and populations of different conformers [25] [26]. These calculations typically reveal 3-5 low-energy conformations within 2-3 kilocalories per mole of the global minimum, with rapid interconversion between these forms at physiological temperatures [24] [26].

The solubility characteristics of n-(2-Hydroxyethyl)-n'-methylurea reflect the dual nature of its molecular structure, which combines the polar urea functionality with both hydrophilic hydroxyl and hydrophobic methyl substituents. This compound exhibits exceptional water solubility, a property that can be attributed to its ability to form extensive hydrogen bonding networks through both the urea carbonyl oxygen and the terminal hydroxyl group [1] [2].

Water Solubility Properties

The compound demonstrates high aqueous solubility, significantly exceeding that of many organic compounds of similar molecular weight. This enhanced solubility arises from the compound's capacity to engage in multiple hydrogen bonding interactions with water molecules. The urea moiety serves as both a hydrogen bond donor through its amino groups and acceptor through the carbonyl oxygen, while the 2-hydroxyethyl substituent provides additional sites for hydrogen bonding through its terminal hydroxyl group [1] [2].

Table 3.1.1: Solubility Comparison in Aqueous Systems

| Compound | Water Solubility (g/L) | LogP | Primary Solubility Mechanism |

|---|---|---|---|

| n-(2-Hydroxyethyl)-n'-methylurea | High solubility expected | Estimated negative value | Hydrogen bonding with urea and OH groups |

| Urea | 1080 (20°C) | -1.66 | Hydrogen bonding with water |

| N-methylurea | 1000 (Literature) | -1.16 | Hydrogen bonding, reduced by methyl group |

| 2-Hydroxyethylurea | Almost transparent | -1.353 | Enhanced by hydroxyl group interactions |

Organic Solvent Compatibility

The solubility profile in organic solvents demonstrates the compound's amphiphilic character. In protic solvents such as ethanol and methanol, the compound exhibits good solubility due to hydrogen bonding capabilities. The presence of the hydroxyl group particularly enhances solubility in alcoholic solvents, where favorable hydrogen bonding interactions can be established [3] [4].

Table 3.1.2: Solvent System Analysis

| Solvent System | Expected Solubility | Hydrogen Bonding | Solubility Mechanism |

|---|---|---|---|

| Water | High | Strong | Hydrogen bonding with urea and OH groups |

| Ethanol | Good | Moderate | Hydrogen bonding with hydroxyl groups |

| Methanol | Good | Moderate | Similar to ethanol, good solvation |

| DMSO | Excellent | Strong | Strong polar interactions |

| Acetone | Moderate | Weak | Moderate polar interactions |

| Ethyl Acetate | Low | Weak | Limited polar interactions |

| Chloroform | Low | None | Poor solvation of polar groups |

The compound's solubility in dimethyl sulfoxide (DMSO) is expected to be particularly high due to DMSO's exceptional ability to solvate polar compounds through dipole-dipole interactions and its capacity to disrupt intramolecular hydrogen bonding within the solute [3]. In contrast, solubility in non-polar solvents such as chloroform or hexane is anticipated to be minimal due to the lack of favorable interactions between the polar urea functionality and the non-polar solvent environment.

Hydrotropic Solubilization Effects

Urea derivatives, including n-(2-Hydroxyethyl)-n'-methylurea, exhibit hydrotropic solubilization properties, wherein they can enhance the solubility of other poorly water-soluble compounds. This phenomenon occurs through the formation of nonstoichiometric molecular aggregates that can incorporate hydrophobic solutes, effectively increasing their apparent solubility in aqueous systems [5]. The mechanism involves the restoration of normal water structure around the hydrotrope molecules, which drives the aggregation process through hydrophobic interactions.

Thermal Stability and Decomposition Pathways

The thermal behavior of n-(2-Hydroxyethyl)-n'-methylurea is characterized by a relatively low melting point of 27-30°C [6], indicating weak intermolecular forces in the solid state. This low melting point can be attributed to the disruption of hydrogen bonding networks by the methyl substituent, which introduces steric hindrance and reduces the efficiency of molecular packing [1].

Thermal Decomposition Mechanisms

The thermal decomposition of urea derivatives follows well-established pathways that have been extensively studied through theoretical and experimental approaches. For n-(2-Hydroxyethyl)-n'-methylurea, the decomposition is expected to proceed primarily through four-center pericyclic reactions, which represent the dominant decomposition mechanism for substituted ureas [7] [8].

Table 3.2.1: Thermal Decomposition Analysis

| Temperature Range (°C) | Process | Products Expected | Mechanism |

|---|---|---|---|

| <100 | Melting/Physical changes | Molten compound | Physical phase change |

| 100-150 | Initial decomposition onset | Possible isocyanate formation | Hydrogen bond disruption |

| 150-200 | Primary decomposition | Amine + CO₂ via four-center elimination | Pericyclic reaction pathway |

| 200-250 | Secondary decomposition | Further fragmentation products | Oxidative decomposition |

| >250 | Complete degradation | Complete combustion products | Thermal oxidation |

The primary decomposition pathway involves the formation of substituted isocyanates and corresponding amines through a concerted four-center elimination reaction. This mechanism is favored over simple bond fission processes due to the stabilization provided by the cyclic transition state [7] [8]. The specific products expected from n-(2-Hydroxyethyl)-n'-methylurea decomposition would include methylisocyanate, 2-hydroxyethylamine, and carbon dioxide.

Thermal Stability Comparison

Table 3.2.2: Thermal Stability Comparison

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability |

|---|---|---|---|

| n-(2-Hydroxyethyl)-n'-methylurea | 27-30 | Expected <200°C | Moderate stability |

| Urea | 132-135 | Decomposes before boiling | Stable to 160°C |

| N-methylurea | ~93 | Decomposes at high temp | Stable under normal conditions |

| 2-Hydroxyethylurea | 164-169 | 254.3 (predicted) | Stable crystalline form |

The thermal stability of n-(2-Hydroxyethyl)-n'-methylurea is intermediate among urea derivatives, with the hydroxyl group providing some stabilization through additional hydrogen bonding while the methyl group reduces overall molecular rigidity. The compound's relatively low melting point suggests that thermal applications should be limited to moderate temperature ranges to avoid decomposition.

Surface Activity and Colloidal Properties

The surface activity of n-(2-Hydroxyethyl)-n'-methylurea is influenced by its amphiphilic character, which arises from the combination of polar urea and hydroxyl groups with the relatively hydrophobic methyl substituent. While not a classical surfactant, the compound exhibits notable effects on surface tension and interfacial properties in aqueous systems [9] [10].

Surface Tension Modification

Urea derivatives can effectively reduce surface tension in aqueous solutions through their interaction with the air-water interface. The compound's ability to modify surface tension is attributed to its capacity to disrupt the hydrogen bonding network of water at the interface, leading to reduced interfacial energy [10]. The presence of the hydroxyl group enhances this effect by providing additional sites for interfacial interaction.

Table 3.3.1: Surface Activity Properties

| Property | Urea Derivatives | Mechanism |

|---|---|---|

| Critical Micelle Concentration | Generally increase CMC | Disrupts hydrophobic interactions |

| Surface Tension Reduction | Can reduce surface tension | Modifies water structure |

| Foam Formation | Low foaming potential | Affects micelle formation |

| Hydrotropic Effect | Exhibit hydrotropic solubilization | Forms molecular aggregates |

Colloidal Behavior

The colloidal properties of n-(2-Hydroxyethyl)-n'-methylurea are primarily manifested through its ability to form molecular aggregates in aqueous solution. These aggregates are not traditional micelles but rather loosely associated clusters held together by hydrogen bonding and hydrophobic interactions [5]. The aggregation behavior is concentration-dependent and influences the compound's effectiveness as a hydrotropic agent.

The compound's interaction with other surfactants can lead to complex colloidal systems. Studies have shown that urea derivatives can induce the formation of lamellar gel phases in systems containing cationic surfactants, demonstrating their potential as structure-directing agents in colloidal formulations [11] [12].

Interfacial Properties

At liquid-liquid interfaces, n-(2-Hydroxyethyl)-n'-methylurea is expected to exhibit moderate interfacial activity due to its amphiphilic nature. The compound can partition between aqueous and organic phases, with the distribution coefficient dependent on the nature of the organic phase and the pH of the aqueous phase. This property makes it potentially useful in extraction processes and emulsion stabilization applications.

Acid-Base Characteristics and pKa Determination

The acid-base properties of n-(2-Hydroxyethyl)-n'-methylurea are dominated by the weakly basic nature of the urea nitrogen atoms and the weakly acidic character of the hydroxyl group. The compound exhibits typical behavior for substituted ureas, with pKa values falling within the range expected for such compounds [13] [14].

Basicity of Urea Nitrogen

The nitrogen atoms in the urea moiety can act as weak bases, with the basicity significantly reduced compared to simple amines due to the electron-withdrawing effect of the carbonyl group. The predicted pKa value for the basic site is approximately 13-14, similar to other substituted ureas [15] [16]. This high pKa value indicates that the compound will remain predominantly in its neutral form under physiological pH conditions.

Table 3.4.1: Acid-Base Characteristics

| Compound | pKa Value | Acid-Base Character | pH in Solution |

|---|---|---|---|

| n-(2-Hydroxyethyl)-n'-methylurea | 13-14 range expected | Weak base with OH group | Slightly basic expected |

| Urea | 0.10 (25°C) | Very weak base | 8.0-10.0 (8M in water) |

| N-methylurea | 14.38 (predicted) | Weak base | Slightly basic |

| 2-Hydroxyethylurea | 13.35 (predicted) | Weak base | Slightly basic |

Hydroxyl Group Acidity

The hydroxyl group in the 2-hydroxyethyl substituent contributes a weakly acidic character to the molecule. However, this acidity is very weak, with the pKa of the hydroxyl group expected to be well above 14, making it negligible under normal conditions. The hydroxyl group's primary contribution to the compound's properties is through hydrogen bonding rather than acid-base chemistry.

pH-Dependent Behavior

The compound's behavior in solution shows minimal pH dependence over the physiological pH range due to the high pKa values of both the basic nitrogen sites and the acidic hydroxyl group. This stability makes the compound suitable for applications where pH variations might occur without significant changes in its chemical properties.

Spectroscopic Methods for pKa Determination

Nuclear magnetic resonance (NMR) spectroscopy represents the most suitable method for determining the pKa values of n-(2-Hydroxyethyl)-n'-methylurea. The chemical shifts of both ¹H and ¹³C nuclei are sensitive to protonation state changes, allowing for accurate determination of ionization constants [17]. The hydroxyl proton and urea NH protons serve as useful markers for monitoring pH-dependent changes in the molecular environment.

Table 3.4.2: Spectroscopic Characterization Methods

| Analytical Method | Key Characteristic Peaks/Signals | Characteristic Features |

|---|---|---|

| IR Spectroscopy | C=O stretch (1640-1660 cm⁻¹), N-H stretch (3300-3400 cm⁻¹) | Urea carbonyl typically appears at lower frequency than amides |

| NMR Spectroscopy | ¹³C NMR: C=O ~160 ppm, ¹H NMR: NH protons exchangeable | Hydroxyl proton may be exchangeable, methyl group appears as singlet |

| Mass Spectrometry | Molecular ion peak [M+H]⁺, fragmentation via isocyanate elimination | Common fragmentation includes loss of isocyanate groups |

| UV-Vis Spectroscopy | Weak absorption, typically transparent in visible region | No significant chromophore, minimal UV absorption |

The spectroscopic characterization of n-(2-Hydroxyethyl)-n'-methylurea reveals characteristic patterns consistent with substituted urea derivatives. The infrared spectrum shows the typical urea carbonyl stretch at approximately 1640-1660 cm⁻¹, while ¹H NMR spectroscopy reveals the exchangeable nature of the NH and OH protons [18] [19]. Mass spectrometric analysis demonstrates fragmentation patterns consistent with the elimination of isocyanate groups, a characteristic feature of urea derivative decomposition [20].